![molecular formula C21H24O2 B11968048 1-{4-[5-(4-Acetylphenyl)pentyl]phenyl}ethanone CAS No. 68114-85-2](/img/structure/B11968048.png)
1-{4-[5-(4-Acetylphenyl)pentyl]phenyl}ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{4-[5-(4-Acetylphenyl)pentyl]phenyl}ethanone is an organic compound with the molecular formula C21H24O2 It is characterized by the presence of an ethanone group attached to a phenyl ring, which is further substituted with a pentyl chain and an acetylphenyl group
Méthodes De Préparation
The synthesis of 1-{4-[5-(4-Acetylphenyl)pentyl]phenyl}ethanone typically involves multi-step organic reactions. One common synthetic route includes the Friedel-Crafts acylation reaction, where an acetyl group is introduced to a phenyl ring in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous environments and controlled temperatures to ensure high yields and purity of the product.
Industrial production methods may involve the optimization of reaction conditions to scale up the synthesis while maintaining the quality of the compound. This can include the use of continuous flow reactors and automated systems to monitor and control the reaction parameters.
Analyse Des Réactions Chimiques
1-{4-[5-(4-Acetylphenyl)pentyl]phenyl}ethanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring, where halogen atoms can be replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and the presence of catalysts to facilitate the reaction. The major products formed from these reactions depend on the specific reagents and conditions employed.
Applications De Recherche Scientifique
1-{4-[5-(4-Acetylphenyl)pentyl]phenyl}ethanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, serving as an intermediate in various chemical reactions.
Biology: The compound can be used in the study of biological pathways and interactions, particularly in the context of enzyme-substrate interactions and receptor binding studies.
Medicine: Research into the potential therapeutic applications of this compound includes its use as a precursor in the synthesis of pharmaceutical agents with anti-inflammatory or analgesic properties.
Industry: In industrial settings, the compound can be utilized in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of 1-{4-[5-(4-Acetylphenyl)pentyl]phenyl}ethanone involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, influencing biochemical reactions and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
1-{4-[5-(4-Acetylphenyl)pentyl]phenyl}ethanone can be compared with other similar compounds, such as:
Acetophenone: A simpler compound with a similar ethanone group attached to a phenyl ring, but lacking the pentyl chain and additional acetylphenyl group.
Benzophenone: Another related compound with two phenyl rings attached to a central carbonyl group, differing in its structural arrangement and reactivity.
4-Acetylbiphenyl: A compound with two phenyl rings connected by a single bond, with an acetyl group attached to one of the rings.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and physical properties, making it valuable for various research and industrial applications.
Propriétés
Numéro CAS |
68114-85-2 |
|---|---|
Formule moléculaire |
C21H24O2 |
Poids moléculaire |
308.4 g/mol |
Nom IUPAC |
1-[4-[5-(4-acetylphenyl)pentyl]phenyl]ethanone |
InChI |
InChI=1S/C21H24O2/c1-16(22)20-12-8-18(9-13-20)6-4-3-5-7-19-10-14-21(15-11-19)17(2)23/h8-15H,3-7H2,1-2H3 |
Clé InChI |
FIERTOBUROGWLU-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC=C(C=C1)CCCCCC2=CC=C(C=C2)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


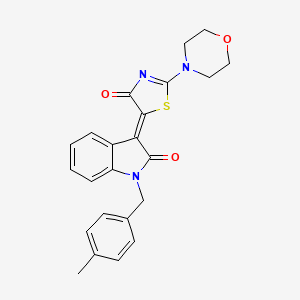

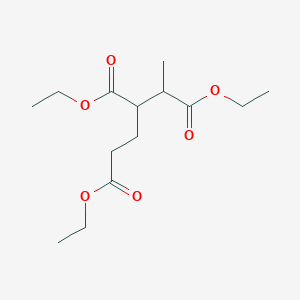

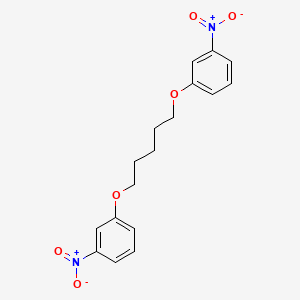

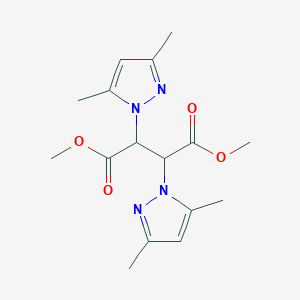
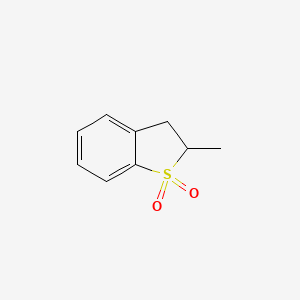
![4-[(1E)-N-({[4,5-Bis(4-chlorophenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetyl)ethanehydrazonoyl]phenyl acetate](/img/structure/B11968020.png)
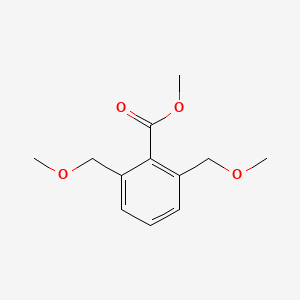
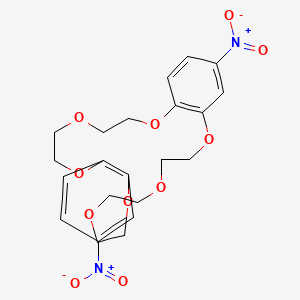
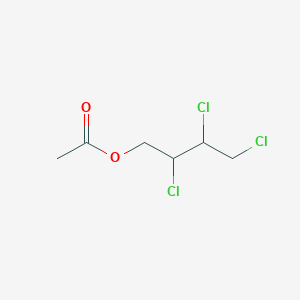
![Acetamide, N-[2-(decyloxy)phenyl]-](/img/structure/B11968045.png)
![2-methylpropyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-7-methyl-3-oxo-2-(4-propoxybenzylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11968053.png)
